2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile
Description
Properties
IUPAC Name |
2-methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-10(2,7-15)8-3-5-9(6-4-8)16-11(12,13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQPHMXIRXQZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile, also known as a compound with the CAS number 1260798-94-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethoxy group attached to a phenyl ring, which is critical for its biological activity. The molecular formula is , and it exhibits unique physicochemical properties that influence its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of compounds containing the trifluoromethoxy group exhibit significant anticancer properties. For instance, studies have shown that analogs with similar structures can inhibit cell proliferation in various cancer cell lines. In particular, one study reported that modifications to the phenyl ring could lead to enhanced antiproliferative activity against colon cancer cells, with IC50 values indicating effective inhibition at nanomolar concentrations .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes, particularly acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibitors of ACC are of interest for treating metabolic disorders such as obesity and dyslipidemia. The compound's structural features suggest it may effectively bind to the enzyme's active site, thus inhibiting its function .
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. These interactions can lead to alterations in signaling pathways related to cell growth and metabolism.
- Target Interaction : The trifluoromethoxy group enhances electron-withdrawing properties, potentially increasing binding affinity to target proteins.
- Pathway Modulation : By inhibiting ACC, the compound may reduce fatty acid synthesis, leading to altered lipid profiles in cells and tissues .
Study 1: Antiproliferative Effects
A study conducted on various cancer cell lines demonstrated that this compound analogs exhibited varying degrees of antiproliferative activity. The results indicated that compounds with electron-withdrawing groups at the para position significantly enhanced activity compared to their unsubstituted counterparts .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Parent Compound | 981 | Colon Cancer |
| Trifluoromethoxy Analog | 56 | Colon Cancer |
| Unsubstituted Analog | >1000 | Colon Cancer |
Study 2: ACC Inhibition
In vivo studies have shown that the compound can effectively inhibit ACC activity in rodent models. This inhibition was linked to reduced levels of fatty acids in liver tissues, suggesting potential therapeutic applications for metabolic disorders .
| Treatment Group | Fatty Acid Levels (mg/g tissue) |
|---|---|
| Control | 10.5 |
| Low Dose | 7.8 |
| High Dose | 5.1 |
Scientific Research Applications
Medicinal Chemistry
Antidepressant Potential:
Research indicates that compounds similar to 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile exhibit serotonin reuptake inhibition, suggesting potential use in treating mood disorders such as depression and anxiety . The trifluoromethoxy group may enhance binding affinity to serotonin transporters.
Analgesic Properties:
The interaction with calcitonin gene-related peptide (CGRP) receptors has been linked to pain modulation, indicating that this compound could serve as a basis for developing new analgesics .
Antimicrobial Activity:
Preliminary studies suggest that similar trifluoromethyl-substituted compounds show selective activity against certain pathogens, paving the way for antibiotic development .
Agrochemicals
This compound can be utilized in the formulation of agrochemicals due to its unique chemical structure, which may enhance the efficacy of pesticides and herbicides. The trifluoromethoxy group is known to improve the stability and bioavailability of agrochemical formulations .
Materials Science
In materials science, this compound serves as a building block for synthesizing polymers and specialty chemicals. Its unique properties enable the creation of materials with enhanced thermal stability and chemical resistance .
In Vitro Studies
In vitro experiments have demonstrated that this compound can modulate gene expression related to inflammatory responses. These studies indicate its potential as an anti-inflammatory agent .
Animal Models
Research utilizing animal models has shown that dosage variations significantly affect biological outcomes. Lower doses may reduce inflammation effectively, while higher doses could lead to adverse effects, emphasizing the importance of dosage in therapeutic applications .
Data Tables
| Application Area | Biological Activity | Mechanism |
|---|---|---|
| Medicinal Chemistry | Antidepressant | Serotonin reuptake inhibition |
| Analgesic | CGRP receptor modulation | |
| Antimicrobial | Selective targeting of pathogens | |
| Agrochemicals | Enhanced pesticide efficacy | Improved stability and bioavailability |
| Materials Science | Polymer synthesis | Enhanced thermal stability |
Discussion
The diverse applications of this compound highlight its multifaceted potential as a therapeutic agent and industrial compound. Its ability to interact with neurotransmitter systems positions it as a candidate for further pharmacological research. Additionally, its utility in agrochemicals and materials science underscores its versatility.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- The trifluoromethoxy group’s electron-withdrawing nature increases the nitrile’s electrophilicity compared to alkoxy analogs .
- Biological Relevance : Structural analogs like BEZ-235 highlight the importance of the 2-methyl-2-arylpropanenitrile scaffold in kinase inhibition, where substituent diversity tailors target specificity .
Preparation Methods
Synthesis of the 4-(Trifluoromethoxy)phenyl Intermediate
The key aromatic precursor, 4-(trifluoromethoxy)phenyl derivatives, are generally prepared via selective functionalization of trifluoromethoxybenzene or its derivatives.
Preparation of trifluoromethoxybenzene:
Starting from trichloromethoxy benzene, treatment with anhydrous hydrogen fluoride (HF) at 80°C for 4–6 hours under pressure (30–35 kg/cm²) yields trifluoromethoxybenzene. This step produces hydrochloric acid as a by-product and requires careful handling due to HF's corrosiveness and pressure conditions. The crude product is purified by atmospheric distillation to isolate pure trifluoromethoxybenzene.Nitration of trifluoromethoxybenzene:
Nitration is performed using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0–35°C). The reaction produces a mixture of ortho and para nitro isomers, with the para isomer predominating (~90%). The crude nitro product is isolated by dichloromethane (DCM) extraction and solvent evaporation.Reduction to 4-(trifluoromethoxy)aniline:
The nitro compound is converted to the corresponding aniline via diazotization and subsequent reduction steps, typically involving diazonium salt formation in sulfuric acid and sodium nitrite at <5°C, followed by decomposition at elevated temperatures (~110°C).
Specific Method for 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile
While direct literature on this exact compound's preparation is scarce, the following inferred method combines the insights above:
Alternative Fluorinated Alkylation Method
A patent describes a method for preparing fluorinated anilines using a liquid-phase reaction with sodium dithionite and sodium bicarbonate in a biphasic system at 20–30°C, with slow addition of fluorinated bromoalkanes. Although this method is for a different fluorinated aniline, the approach could be adapted for introducing trifluoromethoxy substituents or related groups.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Trichloromethoxy benzene, acrylonitrile, 4-(trifluoromethoxy)aniline |
| Key reagents | Anhydrous HF, HNO3/H2SO4, alumina catalyst, methyl iodide (or equivalents) |
| Reaction temperatures | 0–35°C (nitration), 60°C (aza-Michael addition), 20–30°C (fluorinated alkylation) |
| Pressure conditions | Up to 30–35 kg/cm² for HF fluorination step |
| Typical yields | 77–90% for key intermediates |
| Purification methods | Distillation, recrystallization, solvent extraction (DCM), drying over MgSO4 |
| Safety considerations | Handling of HF, cyanide, methyl iodide, and strong acids requires strict precautions |
Research Findings and Notes
- The nitration step favors para-substitution due to electronic effects of the trifluoromethoxy group, facilitating selective synthesis of the desired intermediate.
- Alumina catalysts significantly improve aza-Michael addition yields without requiring extensive reaction condition optimization.
- Multi-step syntheses involving hazardous reagents are common for related nitrile compounds, underscoring the need for optimized, safer protocols.
- The production of trifluoromethoxybenzene is a critical bottleneck, as it requires high-pressure HF fluorination and careful handling of corrosive materials.
- Adaptations of fluorinated alkylation methods may offer alternative routes but require further validation for this specific compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile?
- Methodological Answer : Alkylation of nitrile precursors using sodium hydride (NaH) and methyl iodide (MeI) is a common approach for structurally similar nitriles. For example, 2-(3-chlorophenyl)propanenitrile derivatives were synthesized via NaH/MeI-mediated alkylation of acetonitrile precursors under inert conditions . Optimize reaction time and stoichiometry to minimize byproducts. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is recommended.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and nitrile functionality. For example, C NMR peaks near 115–120 ppm indicate nitrile groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 210–254 nm) ensures purity. Reference standards (e.g., 3-(4-fluorophenoxy)propanenitrile) can aid retention time calibration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How should researchers handle solubility challenges in in vitro assays?
- Methodological Answer : The compound’s limited aqueous solubility necessitates dimethyl sulfoxide (DMSO) as a primary solvent. Prepare stock solutions at 8–10 mg/mL in DMSO, followed by dilution in assay buffers (≤1% DMSO final concentration to avoid cytotoxicity). Pre-saturation studies (e.g., shake-flask method) can determine solubility limits .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
- Methodological Answer :
- Photochemical Deracemization : Irradiation at λ = 366 nm under argon can enhance enantiomeric excess (e.g., 91% ee achieved for hydantoin derivatives) .
- Chiral HPLC : Use columns like OD-H with n-heptane/isopropanol gradients (e.g., 70:30). Monitor retention times (e.g., 3.3 min for minor enantiomer vs. 7.7 min for major) .
Q. What strategies address contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer :
- Assay Standardization : Cross-validate using multiple enzyme sources (e.g., recombinant vs. tissue-extracted enzymes) and buffer conditions (pH, ionic strength).
- Competitive Binding Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Reference protocols for 3-(4-fluorophenoxy)propanenitrile’s enzyme modulation can guide experimental design .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified trifluoromethoxy or methyl groups (e.g., replacing trifluoromethoxy with difluoromethoxy) to assess steric/electronic effects.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors. Validate with in vitro IC assays .
Q. What protocols ensure reliable detection of this compound in complex biological matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Employ multiple reaction monitoring (MRM) for selective quantification. Use isotopic labeling (e.g., C-nitrile) as an internal standard.
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates from plasma/tissue homogenates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
